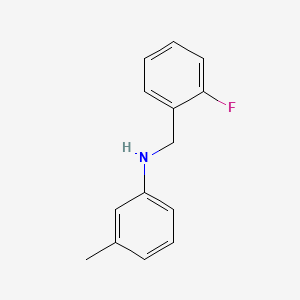

N-(2-Fluorobenzyl)-3-methylaniline

Description

N-(2-Fluorobenzyl)-3-methylaniline is an organic compound that belongs to the class of aromatic amines It features a benzyl group substituted with a fluorine atom at the ortho position and a methyl group attached to the aniline nitrogen

Properties

IUPAC Name |

N-[(2-fluorophenyl)methyl]-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN/c1-11-5-4-7-13(9-11)16-10-12-6-2-3-8-14(12)15/h2-9,16H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEZCZGSSAUOHFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NCC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluorobenzyl)-3-methylaniline typically involves the reaction of 2-fluorobenzyl chloride with 3-methylaniline under basic conditions. A common method includes:

- Dissolving 3-methylaniline in an organic solvent such as dichloromethane.

- Adding a base like sodium hydroxide or potassium carbonate to the solution.

- Slowly adding 2-fluorobenzyl chloride to the mixture while maintaining a low temperature to control the reaction rate.

- Stirring the reaction mixture for several hours until the reaction is complete.

- Extracting the product using an organic solvent and purifying it through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluorobenzyl)-3-methylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

N-(2-Fluorobenzyl)-3-methylaniline serves as a versatile building block in organic synthesis. Its unique structure allows for the introduction of fluorinated moieties into larger molecules, which can enhance the biological activity and stability of pharmaceutical compounds. The compound can be employed in:

- Cross-coupling reactions : This compound can participate in palladium-catalyzed cross-coupling reactions to form biaryl compounds, which are significant in pharmaceuticals and agrochemicals.

- Functionalization : The presence of the amine group allows for further functionalization, facilitating the synthesis of a variety of derivatives with potential biological activity.

Biological Applications

Pharmacological Potential

Research indicates that this compound exhibits promising pharmacological properties. Its structural characteristics make it a candidate for drug development targeting various diseases. Notable areas of exploration include:

- Anticancer Activity : Studies have shown that fluorinated anilines can exhibit enhanced anticancer properties due to increased lipophilicity and improved binding affinity to target proteins.

- Antimicrobial Properties : The compound has been evaluated for its potential antimicrobial effects, particularly against resistant strains of bacteria.

Material Science

Development of Advanced Materials

In material science, this compound is utilized in the development of specialty chemicals and polymers. Its applications include:

- Polymer Chemistry : The compound can be incorporated into polymer matrices to improve thermal stability and mechanical properties.

- Electronic Materials : Due to its electronic properties, it is being investigated for use in organic electronic devices such as OLEDs (Organic Light Emitting Diodes).

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxic effects on various cancer cell lines. The mechanism was attributed to the compound's ability to inhibit specific kinases involved in cancer cell proliferation.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated that modifications to the fluorinated aniline structure enhanced its efficacy against resistant bacterial strains.

Mechanism of Action

The mechanism of action of N-(2-Fluorobenzyl)-3-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

- N-(2-Chlorobenzyl)-3-methylaniline

- N-(2-Bromobenzyl)-3-methylaniline

- N-(2-Iodobenzyl)-3-methylaniline

Uniqueness

N-(2-Fluorobenzyl)-3-methylaniline is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, bromo, and iodo analogs. The fluorine atom’s high electronegativity and small size influence the compound’s reactivity and interaction with biological targets, making it a valuable compound in various research fields.

Biological Activity

N-(2-Fluorobenzyl)-3-methylaniline is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological applications. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorobenzyl group and a methylaniline moiety. The fluorine atom is known to enhance the compound's binding affinity to biological targets, which can be crucial for its efficacy in various applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atom increases the lipophilicity and electron-withdrawing properties of the compound, which may improve its selectivity and potency against target proteins.

1. Fluorescent Probes for Biological Imaging

This compound has been utilized in the development of fluorescent probes for biological imaging. The incorporation of the fluorine atom allows for enhanced fluorescence properties, making it suitable for tracking biological processes in live cells.

3. Enzyme Inhibition

The compound may also act as an inhibitor of certain enzymes involved in disease pathways. Research on structurally related compounds indicates that modifications at the aromatic ring can lead to enhanced enzyme inhibition, particularly in targets relevant to cancer and cardiovascular diseases .

Case Studies and Experimental Data

In Vitro Studies

In vitro studies have shown that derivatives similar to this compound can exhibit low cytotoxicity while maintaining high biological activity. For example, thiazole derivatives have been reported to possess significant antimalarial activity with low toxicity in HepG2 cell lines, suggesting a favorable safety profile for further development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.